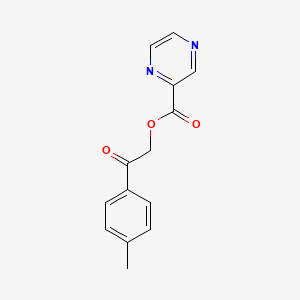

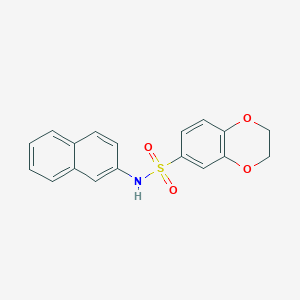

N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C18H15NO4S . It is a derivative of 1,4-benzodioxan .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded a compound which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The molecular structure of “N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” can be analyzed using various spectroscopic techniques including IR, 1H NMR, and EI-MS . The exact mass of the molecule is 341.072174 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” include a molecular weight of 341.381 Da . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 7 .Scientific Research Applications

Chemical Research

WAY-620521 is an active molecule used in chemical research . It’s used in the development of various chemical structures and in the study of their properties .

Inhibition of Phospholipid Biosynthesis

WAY-620521 has been identified as a potential inhibitor of phospholipid biosynthesis in animal cells . This could have implications in the study of cellular processes and the development of treatments for diseases related to phospholipid biosynthesis .

Operation Research

While there isn’t direct evidence of WAY-620521 being used in operation research, the compound “Oprea1_813952” appears in the context of operation research . However, the exact application isn’t clear from the available information .

Nuclear Fission Research

The compound “Oprea1_813952” has been mentioned in the context of nuclear fission research . Specifically, it’s associated with the study of fast proton-induced fission of 238U . However, the exact role of the compound in this research isn’t clear from the available information .

Spectrophotometric Analysis

“N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” has been used in a derivative spectrophotometric method for simultaneous determination of nickel and copper . This method uses the compound as a selective analytical reagent .

Chemical Synthesis

The compound “1-(3,4-Dihydro-2-naphthyl)pyrrolidine”, which shares a similar structure to “N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide”, has been used in chemical synthesis . It’s possible that “N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” could have similar applications .

Mechanism of Action

Target of Action

WAY-620521, also known as N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide or Oprea1_813952, is a compound that has been identified as an active molecule The specific primary targets of WAY-620521 are not explicitly mentioned in the available literature

Biochemical Pathways

WAY-620521 has been identified in a cell-based high-throughput assay as a small molecule that inhibits phospholipid biosynthesis in animal cells . Phospholipids are a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic. The interruption of phospholipid biosynthesis can have significant downstream effects, potentially disrupting cell membrane integrity and function .

Result of Action

Given its identified role as an inhibitor of phospholipid biosynthesis, it can be inferred that the compound may disrupt normal cell function, but the specific effects would depend on the context of its use .

properties

IUPAC Name |

N-naphthalen-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c20-24(21,16-7-8-17-18(12-16)23-10-9-22-17)19-15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,19H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMISXEFABJZMOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Naphthalen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B5810007.png)

![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)

![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B5810053.png)

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)